molecular formula C11H7ClN2OS B2645481 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile CAS No. 469877-47-2

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile

Cat. No.: B2645481
CAS No.: 469877-47-2
M. Wt: 250.7
InChI Key: MUCKQWWUWPHMCR-CLFYSBASSA-N
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Description

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications

Scientific Research Applications

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile has several scientific research applications:

Preparation Methods

The synthesis of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile typically involves the condensation of benzothiazole derivatives with appropriate nitrile and chloro-ketone precursors. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile include:

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,15H,5H2/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCKQWWUWPHMCR-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(CCl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/CCl)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307975-77-5
Record name 2-(1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-4-CHLORO-3-OXOBUTANENITRILE
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